胆烷-24-酸,3,6-二羟基-,甲酯,(3α,5β,6α)-

描述

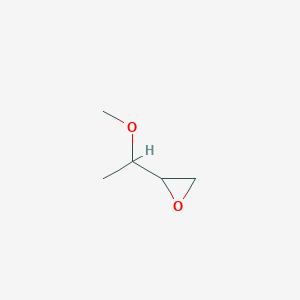

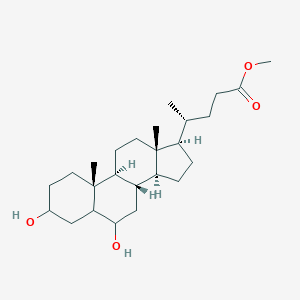

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- (C24ME) is a naturally occurring bile acid found in many species of animals and humans. It is a major component of bile, which is an important fluid in the digestive system that helps to break down fats and other nutrients. C24ME is a derivative of cholic acid, which is a primary bile acid synthesized in the liver. It has been studied extensively in recent years due to its potential applications in pharmaceuticals and biomedicine.

科学研究应用

Synthesis of Brassinosteroid Analogs

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Hyodeoxycholic acid has been used as a substrate for the synthesis of a large number of brassinosteroid analogues . These analogues are structurally similar to brassinosteroids, a class of plant hormones that have a crucial role in plant growth and development .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of these analogues involves a series of reactions starting from hyodeoxycholic acid. The process includes the preparation of the methyl ester, protection of alcoholic functions at C-3 and C-6, reduction of the side chain methyl ester, and subsequent reactions .

Thorough Summary of the Results or Outcomes Obtained

The synthesis route from hyodeoxycholic acid resulted in the successful production of known brassinosteroid analogues. The complete 1H- and 13C-NMR assignments for all compounds synthesized in this work have been made by 1D and 2D heteronuclear correlation gs-HSQC and gs-HMBC techniques .

Liver X Receptor and G-Protein-Coupled Bile Acid Receptor Agonists

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Hyodeoxycholic acid derivatives have been found to function as agonists for liver X receptor α and G-protein-coupled bile acid receptor . These receptors are involved in the regulation of lipid homeostasis in mammals .

Detailed Description of the Methods of Application or Experimental Procedures

The study involved the synthesis of a library of Hyodeoxycholic acid derivatives and testing their activity on the two receptors .

Thorough Summary of the Results or Outcomes Obtained

The pharmacological characterization of these derivatives led to the identification of hyodeoxycholane derivatives with selective agonistic activity toward LXR αand GPBAR1 . This discovery might hold utility in the treatment of dyslipidemic disorders .

Synthesis of Additional Brassinosteroid Analogs

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Hyodeoxycholic acid has been used to synthesize additional brassinosteroid analogs . These analogs are structurally similar to brassinosteroids, which are plant hormones that play a crucial role in plant growth and development .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of these analogs involves a series of reactions starting from hyodeoxycholic acid. The process includes the preparation of the methyl ester, protection of alcoholic functions at C-3 and C-6, reduction of the side chain methyl ester, and subsequent reactions .

Thorough Summary of the Results or Outcomes Obtained

The synthesis route from hyodeoxycholic acid resulted in the successful production of known brassinosteroid analogs. The complete 1H- and 13C-NMR assignments for all compounds synthesized in this work have been made by 1D and 2D heteronuclear correlation gs-HSQC and gs-HMBC techniques .

Plant-Growth Regulators

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Hyodeoxycholic acid has been used to synthesize brassinosteroid analogs that function as plant-growth regulators . These regulators promote growth in different plant organs and tissues .

属性

IUPAC Name |

methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21+,22+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDRDVHYVJQWBO-QWXHOCAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182834 | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

CAS RN |

2868-48-6 | |

| Record name | Methyl (3α,5β,6α)-3,6-dihydroxycholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2868-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002868486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3α,5β,6α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

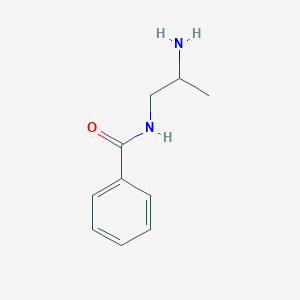

![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)